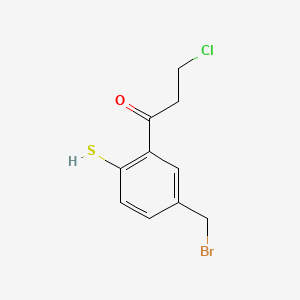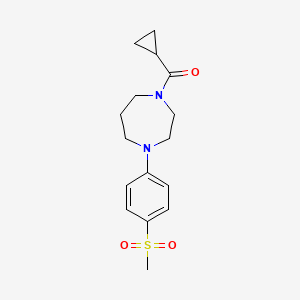
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring attached to a diazepane backbone, with a methanesulfonylphenyl group providing additional functional properties.
Métodos De Preparación
The synthesis of 1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the cyclopropane ring and the diazepane backbone separately. These components are then combined under specific reaction conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of cyclopropane and diazepane derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The cyclopropane ring and diazepane backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methanesulfonylphenyl group can further enhance these interactions by providing additional binding sites.
Comparación Con Compuestos Similares
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-tetrazol-5-ylmethylpiperazine: This compound features a tetrazole ring instead of a diazepane backbone, leading to different chemical and biological properties.
1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-oxazine: This compound features an oxazine ring, which can alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C16H22N2O3S |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
cyclopropyl-[4-(4-methylsulfonylphenyl)-1,4-diazepan-1-yl]methanone |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)15-7-5-14(6-8-15)17-9-2-10-18(12-11-17)16(19)13-3-4-13/h5-8,13H,2-4,9-12H2,1H3 |
Clave InChI |
SCASCEZGAVTRQC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCN(CC2)C(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
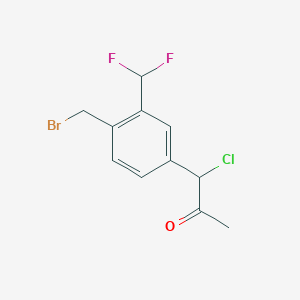
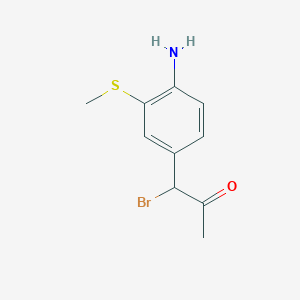
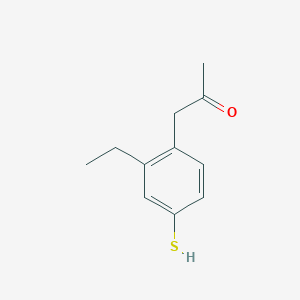
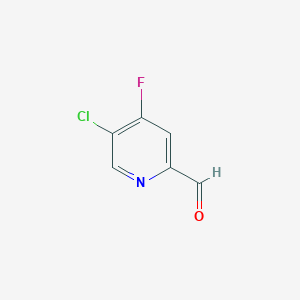
![2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
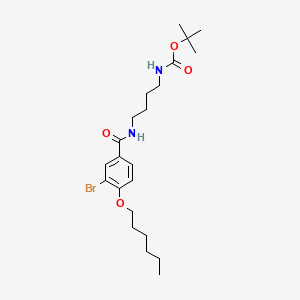
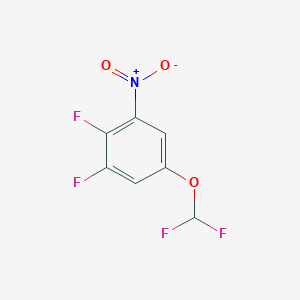
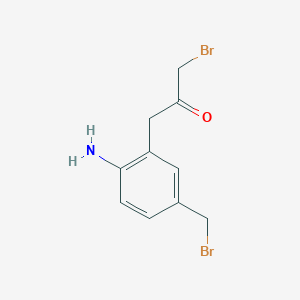
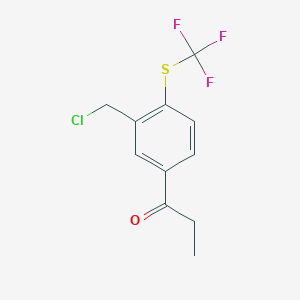
![[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B14052100.png)
![[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14052108.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14052109.png)
